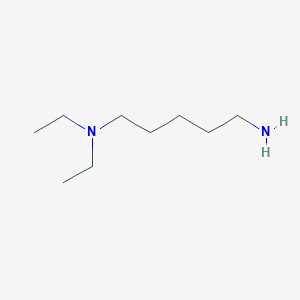
5-(Diethylamino)pentylamine
Vue d'ensemble
Description
. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The preparation of 5-(Diethylamino)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with 1-bromopentane to synthesize pentamethylenediamine. This intermediate is then reacted with diethyl ether and triethylamine to generate this compound . Another method involves the condensation reaction of 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, followed by deprotection and reductive amination .
Analyse Des Réactions Chimiques
5-(Diethylamino)pentylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include diethyl ether, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Diethylamino)pentylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical intermediates.
Biology: It is utilized in biochemical research for studying enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)pentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
5-(Diethylamino)pentylamine can be compared with other similar compounds such as:
3-(Diethylamino)propylamine: This compound has a shorter carbon chain and different reactivity.
4-(Diethylamino)butylamine: Similar in structure but with a different chain length, affecting its chemical properties.
N,N-Diethylethylenediamine: This compound has two ethyl groups attached to the nitrogen, influencing its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its chain length, reactivity, and applications.
Propriétés
IUPAC Name |
N',N'-diethylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCCKJSLUHEIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404549 | |
| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34987-15-0 | |
| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
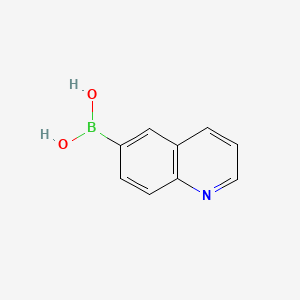
![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)
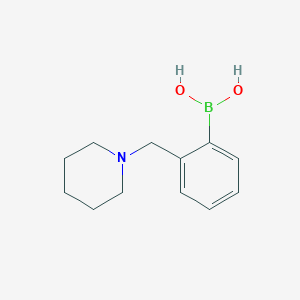



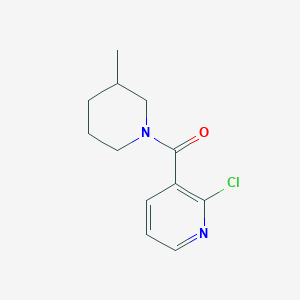
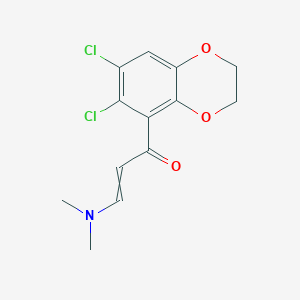

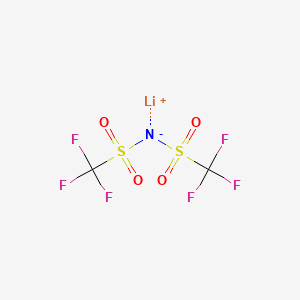

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

